

An In-depth Technical Guide to 2-Methoxy-1-methyl-3-vinylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-1-methyl-3-vinylbenzene

Cat. No.: B3142163

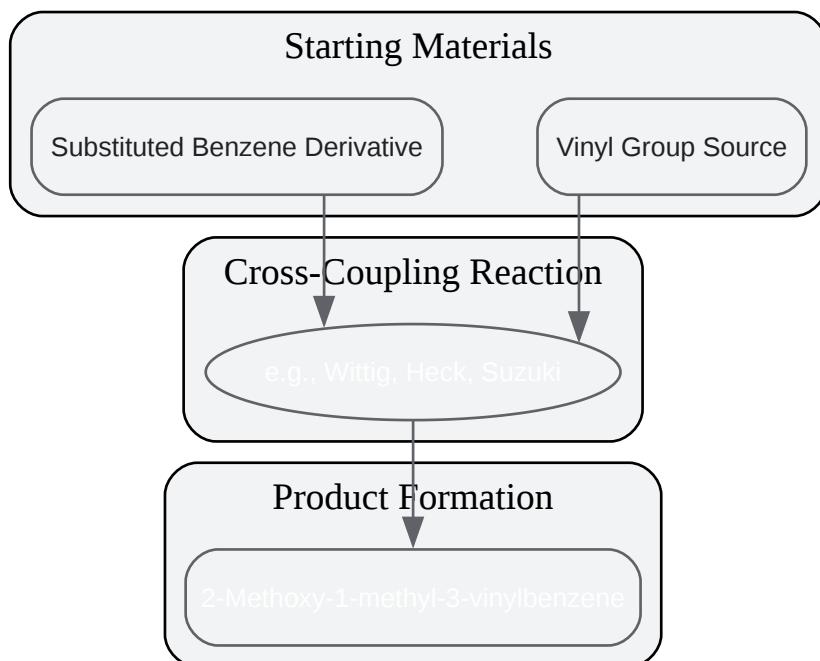
[Get Quote](#)

CAS Number: 499236-69-0

This technical guide provides a comprehensive overview of **2-Methoxy-1-methyl-3-vinylbenzene**, also known as 2-methoxy-3-methylstyrene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited publicly available data specific to this compound, this guide also incorporates relevant information on the synthesis and potential biological activities of structurally similar vinylbenzene and methoxystyrene derivatives to provide a broader context for research and application.

Chemical and Physical Properties

A summary of the key physicochemical properties of **2-Methoxy-1-methyl-3-vinylbenzene** is presented in the table below. This data is primarily derived from computational models and publicly available chemical databases.[\[1\]](#)


Property	Value	Source
CAS Number	499236-69-0	[1]
Molecular Formula	C ₁₀ H ₁₂ O	[1]
Molecular Weight	148.20 g/mol	[1]
IUPAC Name	1-ethenyl-2-methoxy-3-methylbenzene	[1]
Synonyms	2-Methoxy-3-methylstyrene	[1]
XLogP3	3.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]
Exact Mass	148.088815002 Da	[1]
Topological Polar Surface Area	9.2 Å ²	[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Methoxy-1-methyl-3-vinylbenzene** are not readily available in the public domain. However, the synthesis of vinylbenzene derivatives can be achieved through several established organometallic cross-coupling reactions. The following sections describe generalized protocols for the Wittig reaction, Heck reaction, and Suzuki coupling, which are commonly employed for the formation of carbon-carbon double bonds in styrene synthesis.^{[2][3][4]} These protocols are provided as a guide and would require optimization for the specific synthesis of **2-Methoxy-1-methyl-3-vinylbenzene**.

General Synthetic Workflow

The synthesis of substituted styrenes like **2-Methoxy-1-methyl-3-vinylbenzene** typically involves the introduction of a vinyl group onto a substituted benzene ring. A generalized workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for vinylbenzene derivatives.

Wittig Reaction Protocol (General)

The Wittig reaction utilizes a phosphorus ylide to convert a carbonyl group into an alkene. For the synthesis of a vinylbenzene, a substituted benzaldehyde would be reacted with a methylidenephosphorane.

Materials:

- Substituted benzaldehyde (e.g., 2-methoxy-3-methylbenzaldehyde)
- Methyltriphenylphosphonium bromide
- Strong base (e.g., n-butyllithium, sodium hydride)
- Anhydrous solvent (e.g., THF, DMSO)

Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add the strong base to the suspension to generate the ylide (a color change is typically observed).
- Stir the mixture at room temperature for 1-2 hours.
- Cool the ylide solution to 0 °C and add a solution of the substituted benzaldehyde in the anhydrous solvent dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Quench the reaction by adding water.
- Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Heck Reaction Protocol (General)

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. To synthesize a vinylbenzene, a substituted aryl halide would be reacted with ethylene.

Materials:

- Substituted aryl halide (e.g., 3-bromo-2-methoxy-1-methylbenzene)
- Ethylene gas or a vinylating agent (e.g., potassium vinyltrifluoroborate)
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}(\text{PPh}_3)_4$)
- Phosphine ligand (e.g., PPh_3 , $\text{P}(\text{o-tolyl})_3$)

- Base (e.g., Et₃N, K₂CO₃)
- Solvent (e.g., DMF, acetonitrile)

Procedure:

- To a reaction vessel, add the aryl halide, palladium catalyst, phosphine ligand, and base.
- Evacuate and backfill the vessel with an inert gas.
- Add the degassed solvent.
- If using ethylene gas, purge the reaction mixture with ethylene. If using a vinylating agent, add it to the mixture.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water.
- Extract the product with an organic solvent.
- Wash the combined organic layers, dry, and concentrate.
- Purify the product by column chromatography.

Suzuki Coupling Protocol (General)

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For vinylbenzene synthesis, a substituted aryl halide would be coupled with a vinylboronic acid or ester.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Substituted aryl halide (e.g., 3-bromo-2-methoxy-1-methylbenzene)
- Vinylboronic acid or vinylboronic acid pinacol ester

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , NaOEt)
- Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

- In a reaction flask, combine the aryl halide, vinylboronic acid/ester, palladium catalyst, and base.
- Add the solvent system.
- Degas the mixture by bubbling an inert gas through it for 15-30 minutes.
- Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C) for 4-24 hours.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the mixture and add water.
- Extract with an organic solvent.
- Wash the organic phase, dry, and remove the solvent in vacuo.
- Purify the residue by column chromatography.

Potential Applications in Drug Development

Specific research on the applications of **2-Methoxy-1-methyl-3-vinylbenzene** in drug development is not widely published. However, the methoxystyrene and vinylbenzene moieties are present in various biologically active molecules.

- Scaffolding for Synthesis: Substituted styrenes are valuable building blocks in organic synthesis, providing a reactive vinyl group for further functionalization. This allows for the construction of more complex molecules with potential therapeutic properties.

- **Analogues of Natural Products:** Many natural products with interesting biological activities contain substituted styrene cores. The synthesis of analogues, such as **2-Methoxy-1-methyl-3-vinylbenzene**, could lead to the discovery of new compounds with improved pharmacological profiles. For example, resveratrol, a naturally occurring stilbene with numerous health benefits, and its methoxy derivatives have been studied for their anti-platelet and anti-cancer effects.[7][8][9]
- **Polymer-based Drug Delivery:** Vinylbenzene derivatives can be polymerized to form materials for drug delivery systems. The specific substituents on the benzene ring can be tailored to control the properties of the polymer, such as its hydrophobicity and drug-loading capacity.

Biological Activity and Safety Considerations

There is no specific toxicological or biological activity data available for **2-Methoxy-1-methyl-3-vinylbenzene**. However, information on related compounds can provide some insights into its potential hazards and biological effects.

Potential Biological Activity

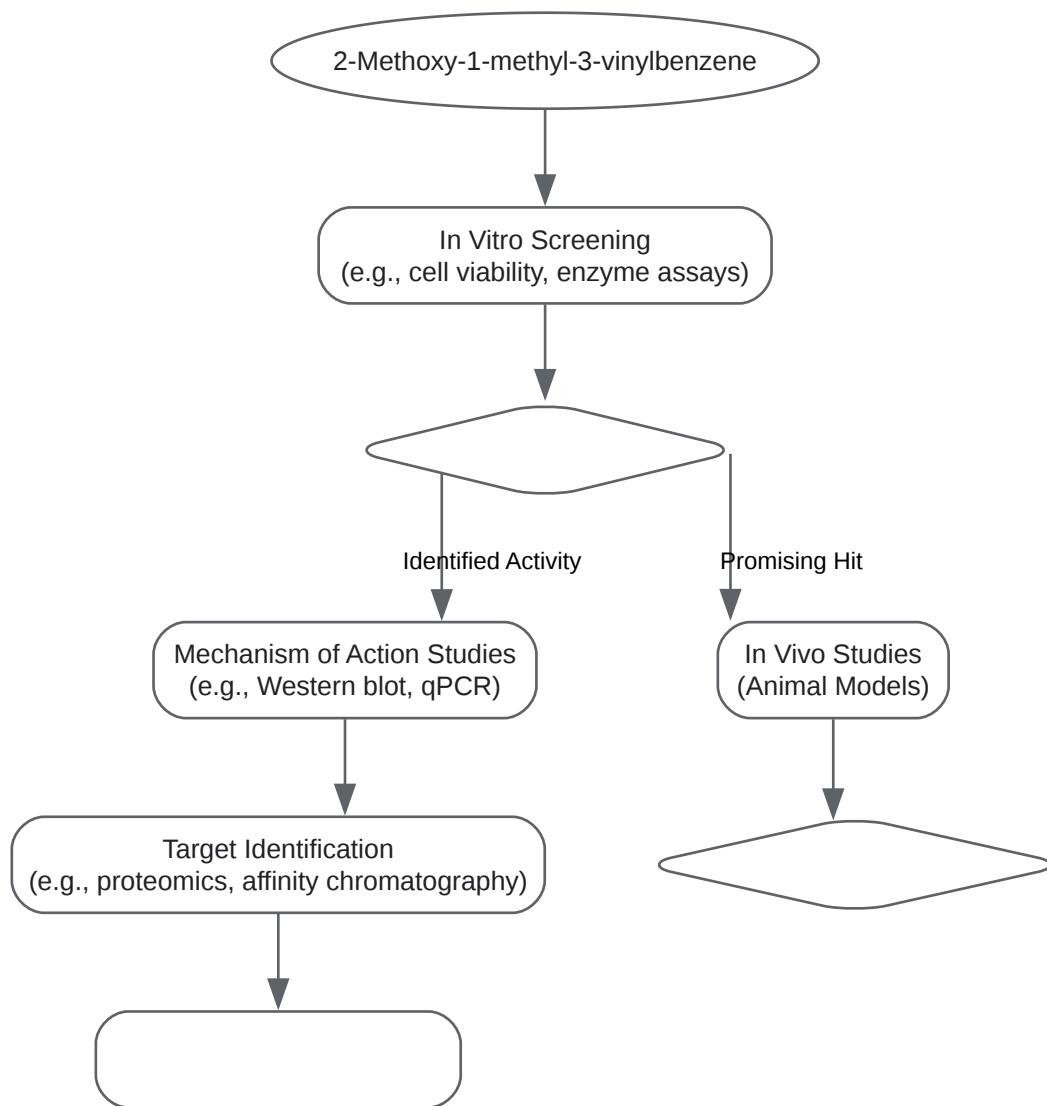
The biological activity of methoxystyrene derivatives can be influenced by the position and number of methoxy groups. Some studies on resveratrol methoxy derivatives have shown comparable or even superior anti-platelet and anti-cancer activity compared to the parent compound.[7][8][9] The vinyl group can also be a site of metabolic activation. For instance, styrene is metabolized to styrene oxide, a reactive epoxide that can bind to macromolecules. [10][11] 4-vinylphenol, a minor metabolite of styrene, is a potent hepatotoxicant and pneumotoxicant.[12][13]

Safety and Handling

Given the lack of specific safety data, **2-Methoxy-1-methyl-3-vinylbenzene** should be handled with caution in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

General hazards associated with vinylbenzene compounds include:

- **Flammability:** Vinylbenzenes are typically flammable liquids.[14]


- Toxicity: Inhalation, ingestion, or skin contact may be harmful. Styrene and its metabolites have been shown to be mutagenic and carcinogenic in some studies.[10][11]
- Irritation: May cause skin, eye, and respiratory tract irritation.[14]

It is crucial to consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.

Signaling Pathways

There is no information available in the scientific literature that directly links **2-Methoxy-1-methyl-3-vinylbenzene** to any specific signaling pathways. Research into the biological effects of this compound would be required to elucidate its mechanism of action and potential interactions with cellular signaling cascades. The structural similarity to compounds like resveratrol suggests that it could potentially modulate pathways involved in inflammation, cell proliferation, and apoptosis, but this remains speculative without experimental evidence.

The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel compound like **2-Methoxy-1-methyl-3-vinylbenzene**.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for biological activity screening.

Conclusion

2-Methoxy-1-methyl-3-vinylbenzene is a substituted styrene for which detailed experimental and biological data is currently scarce. This guide has provided the available physicochemical information and has outlined general synthetic methodologies that could be adapted for its preparation. While its specific applications in drug development are yet to be explored, the structural motifs present suggest potential for its use as a synthetic building block or as a starting point for the design of novel bioactive compounds. Further research is necessary to fully characterize its properties, biological activity, and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-1-methyl-3-vinylbenzene | C10H12O | CID 20154117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Vinyl chloride and vinyl benzene (styrene)--metabolism, mutagenicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 12. Metabolism and toxicity of the styrene metabolite 4-vinylphenol in CYP2E1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the inhibition of the metabolism of 4-vinylphenol on its hepatotoxicity and pneumotoxicity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nj.gov [nj.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-1-methyl-3-vinylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3142163#2-methoxy-1-methyl-3-vinylbenzene-cas-number\]](https://www.benchchem.com/product/b3142163#2-methoxy-1-methyl-3-vinylbenzene-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com